Home > Products > Screening Compounds P16282 > Desmethyl Tacrolimus
Desmethyl Tacrolimus -

Desmethyl Tacrolimus

Catalog Number: EVT-14235137
CAS Number:
Molecular Formula: C43H67NO12
Molecular Weight: 790.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desmethyl Tacrolimus, also known as 31-O-desmethyl Tacrolimus, is a significant metabolite of Tacrolimus, a potent immunosuppressive agent primarily used in organ transplantation to prevent rejection. This compound is classified under the category of macrolide immunosuppressants, which are derived from natural products and exhibit anti-inflammatory properties. Desmethyl Tacrolimus plays a crucial role in the pharmacokinetics of Tacrolimus, influencing its therapeutic efficacy and safety profile.

Source and Classification

Desmethyl Tacrolimus is produced through the metabolism of Tacrolimus, which is derived from the fermentation of specific strains of Streptomyces bacteria. The classification of Desmethyl Tacrolimus falls under the broader category of macrolides due to its structural characteristics, which include a large lactone ring and multiple hydroxyl groups.

Synthesis Analysis

Methods

The synthesis of Desmethyl Tacrolimus can be achieved through various methods, primarily focusing on fermentation processes. A notable approach involves culturing Streptomyces species that are genetically modified to enhance Tacrolimus production. This fermentation process typically operates under submerged aerobic conditions with controlled aeration rates and pH levels to maximize yield.

Technical Details

The fermentation parameters are critical; optimal conditions include a pH range of 6.5 to 7.5 and temperatures between 20°C and 40°C. The process can achieve substantial increases in yield—up to 5.5 times higher than traditional batch processes—by optimizing the carbon source and aeration rates during cultivation . Additionally, high-performance liquid chromatography (HPLC) techniques are often employed for the purification and analysis of Desmethyl Tacrolimus from fermentation broths .

Molecular Structure Analysis

Structure

Desmethyl Tacrolimus has a complex molecular structure characterized by a large macrolide ring with several chiral centers. Its molecular formula is C40H63N1O11C_{40}H_{63}N_{1}O_{11}, reflecting its intricate arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

The compound's molecular weight is approximately 703.93 g/mol. Structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provides insights into its stereochemistry and functional groups, which are essential for its biological activity .

Chemical Reactions Analysis

Reactions

Desmethyl Tacrolimus participates in various chemical reactions primarily related to its metabolic pathways. It undergoes further metabolism via cytochrome P450 enzymes, particularly CYP3A5 and CYP3A4, leading to additional mono-demethylated metabolites . These reactions are crucial for understanding the pharmacokinetics and dynamics of both Desmethyl Tacrolimus and its parent compound.

Technical Details

The analytical methods used to study these reactions include ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which allows for sensitive detection and quantification of Desmethyl Tacrolimus in biological samples . Such methods are vital for monitoring drug levels in patients undergoing treatment with Tacrolimus.

Mechanism of Action

Process

Desmethyl Tacrolimus exerts its immunosuppressive effects by inhibiting T-cell activation and proliferation. It binds to intracellular proteins known as FK506-binding proteins (FKBPs), leading to the inhibition of calcineurin—a phosphatase that plays a pivotal role in T-cell signaling pathways.

Data

This mechanism results in decreased production of interleukin-2 (IL-2), a crucial cytokine for T-cell growth and differentiation. Studies have shown that variations in the metabolism of Desmethyl Tacrolimus can significantly affect drug efficacy and patient outcomes, particularly in renal transplant recipients .

Physical and Chemical Properties Analysis

Physical Properties

Desmethyl Tacrolimus appears as a white to off-white powder. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under alkaline environments or prolonged exposure to light. Its melting point is typically around 140-150°C, indicating thermal stability suitable for pharmaceutical formulations .

Applications

Desmethyl Tacrolimus is primarily utilized in scientific research as a reference standard in pharmacokinetic studies involving Tacrolimus. It is also significant in developing analytical methods for measuring drug concentrations in clinical settings, particularly for monitoring therapeutic levels in transplant patients . Additionally, understanding its metabolic pathways aids in optimizing dosing regimens based on genetic variations among patients, enhancing personalized medicine approaches in transplantation therapy.

Metabolic Pathways and Biotransformation of Tacrolimus

Tacrolimus undergoes extensive biotransformation primarily via oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, generating multiple metabolites including 13-O-desmethyl tacrolimus (M-I), 15-O-desmethyl tacrolimus (M-III), and 31-O-desmethyl tacrolimus (M-II). Less than 1% of the parent drug is excreted unchanged, underscoring the dominance of metabolic clearance [1] [8].

Role of CYP3A Isoenzymes in O-Demethylation Reactions

The CYP3A subfamily (CYP3A4, CYP3A5, CYP3A7) governs tacrolimus demethylation. Key characteristics include:

  • Catalytic Specificity: CYP3A4 and CYP3A5 exhibit distinct kinetic profiles for O-demethylation. CYP3A5 demonstrates ~64% higher catalytic efficiency (Vmax/Km) than CYP3A4 for 13-O-demethylation (Km = 1.4 μM vs. 1.5 μM; Vmax = 1.1 vs. 0.72 pmol·min⁻¹·pmol P450⁻¹) [4] [8].
  • Genetic Polymorphisms: The CYP3A53 allele (rs776746) causes aberrant splicing and loss of functional protein. Expressers (1/1 or 1/3) generate 13-O-desmethyl tacrolimus 1.5–2 times faster than nonexpressers (3/3), necessitating higher tacrolimus doses [1] [7].
  • Tissue Distribution: Hepatic CYP3A4 contributes 60–80% of total metabolism, while intestinal CYP3A5 significantly impacts first-pass metabolism due to proximal expression [3] [6].

Table 1: Kinetic Parameters of Recombinant CYP3A Enzymes for 13-O-Demethyl Tacrolimus Formation

EnzymeKm (μM)Vmax (pmol·min⁻¹·pmol P450⁻¹)Catalytic Efficiency (Vmax/Km)
CYP3A41.50.720.48
CYP3A51.41.100.79
CYP3A76.00.080.01

Data derived from cDNA-expressed enzyme studies [4] [8].

Primary vs. Secondary Metabolic Routes: 13-O-Desmethyl vs. 15-O-Desmethyl Derivatives

Tacrolimus metabolism follows hierarchical demethylation pathways:

  • Dominant Pathway (Primary): 13-O-demethylation accounts for >70% of initial metabolism. 13-O-desmethyl tacrolimus (13-DMT) is the most abundant metabolite in blood, with concentrations reaching 10–30% of parent drug levels [4] [9].
  • Minor Pathways (Secondary): 15-O-desmethyl tacrolimus (15-DMT) and 31-O-desmethyl tacrolimus (31-DMT) constitute <15% collectively. 31-DMT retains partial immunosuppressive activity (10% of parent compound), while 15-DMT is pharmacologically inert [2] [5].
  • Cross-Reactivity in Assays: Immunoassays overestimate tacrolimus concentrations due to antibody cross-reactivity with metabolites (e.g., ACMIA shows 81% cross-reactivity with 31-DMT at 2 ng/mL) [5].

Table 2: Characteristics of Major Tacrolimus Demethylation Metabolites

MetaboliteSystematic NamePrevalence (%)Pharmacologic ActivityCross-Reactivity in ACMIA (%)
13-O-desmethyl (M-I)13-O-desmethyl tacrolimus70–85None25–30
31-O-desmethyl (M-II)31-O-desmethyl tacrolimus10–15Partial (10%)81–94
15-O-desmethyl (M-III)15-O-desmethyl tacrolimus5–10None68–78

Data synthesized from metabolite quantification studies [2] [5] [9].

Comparative Analysis of Hepatic vs. Intestinal CYP3A Contributions

Biotransformation occurs in both liver and intestine, with compartment-specific roles:

  • Hepatic Metabolism: Responsible for systemic clearance. CYP3A5 contributes 1.5–40% (median 18.8%) to hepatic 13-O-demethylation, inversely correlating with CYP3A4 abundance (r = -0.90, p<0.0001) [6] [8].
  • Intestinal First-Pass Metabolism: Reduces bioavailability by 50–70%. CYP3A5 expressers exhibit 2.4-fold higher intestinal metabolism than nonexpressers, explaining lower bioavailability in CYP3A51 carriers [3] [10].
  • Genotype-Organ Interactions: Homozygous CYP3A53/3 + *CYP3A422/*22 genotypes (0.29% of Caucasians) show 90–342% higher dose-normalized trough concentrations due to combined hepatic/intestinal deficiency [6].

Table 3: Organ-Specific Contributions to Tacrolimus Metabolism

ParameterLiverIntestine
Primary CYP3A EnzymeCYP3A4 (60–80%)CYP3A5 (dominant in expressers)
CYP3A5 ContributionMedian 18.8% (range 1.5–40%)Up to 50% of first-pass metabolism
Impact of CYP3A5*3Clearance ↓ 30–50% in nonexpressersBioavailability ↑ 20–40%
Modeled Clearance8.6 vs. 3.57 mL·min⁻¹·kg⁻¹ (CYP3A5 expressers vs. nonexpressers)Not quantifiable in vivo

Data from microsomal studies and genotype-phenotype correlations [3] [6] [8].

Properties

Product Name

Desmethyl Tacrolimus

IUPAC Name

1,14,24-trihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C43H67NO12

Molecular Weight

790.0 g/mol

InChI

InChI=1S/C43H67NO12/c1-9-12-30-18-24(2)17-25(3)19-36(54-8)38(48)37-21-27(5)43(52,56-37)40(49)41(50)44-16-11-10-13-31(44)42(51)55-39(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)53-7/h9,18,20,25,27-33,35-39,45-46,48,52H,1,10-17,19,21-23H2,2-8H3

InChI Key

OKRZOXIQNKYTBL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C2CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.